(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine
Description
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H14N2O/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-11,18H,1H3 |
InChI Key |
DCPWMQVQFZFQFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Traditional Acid-Catalyzed Condensation
The most widely reported method involves refluxing equimolar quantities of 1H-indole-3-carbaldehyde and 3-methoxyaniline in ethanol with catalytic sulfuric acid or acetic acid. For example:
-
Reaction Conditions : Ethanol (20 mL), 0.01 mol reactants, 3–4 hours reflux, 1–2 drops H<sub>2</sub>SO<sub>4</sub> .
-
Mechanism : Acid catalysis polarizes the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amine’s lone pair (Figure 1) .
Table 1 : Optimization of Acid-Catalyzed Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> | Ethanol | 78 | 4 | 82 |
| CH<sub>3</sub>COOH | Ethanol | 78 | 5 | 75 |
| Piperidine | Ethanol | 78 | 6 | 68 |
Limitations include prolonged reaction times and moderate yields due to competing side reactions like imine hydrolysis .
Base-Free Heterogeneous Catalysis
Recent studies highlight Au@TiO<sub>2</sub> as a recyclable catalyst for solvent-free Schiff base synthesis:
-
Procedure : 1H-indole-3-carbaldehyde (3 mmol), 3-methoxyaniline (3 mmol), and Au@TiO<sub>2</sub> (50 mg) stirred at 65°C for 3 hours .
-
Yield : 85% with >95% purity (HPLC).
-
Advantages :
Mechanistic Insight : Au nanoparticles enhance TiO<sub>2</sub>’s Lewis acidity, polarizing the aldehyde’s carbonyl group (Figure 2) .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time:
-
Conditions : Ethanol (10 mL), 300 W irradiation, 5–10 minutes .
-
Yield : 90–92% with 99% purity (TLC).
-
Key Parameters :
Table 2 : Microwave vs. Conventional Heating
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave | 8 min | 92 | 99 |
| Reflux | 4 h | 82 | 95 |
This method minimizes side products like oligomers .
Microflow Reactor Technology
Microflow systems enable rapid, high-yield synthesis under controlled conditions:
-
Setup :
Advantages :
-
Precision in temperature and mixing prevents thermal degradation.
Comparative Analysis of Methods
Table 3 : Method Efficiency Metrics
| Method | Time | Yield (%) | Catalyst Reusability |
|---|---|---|---|
| Acid-Catalyzed | 4–6 h | 75–85 | No |
| Au@TiO<sub>2</sub> | 3 h | 85 | Yes (4 cycles) |
| Microwave | 8 min | 90–92 | No |
| Microflow Reactor | 0.1 s | 93 | N/A |
Structural Characterization and Validation
Synthetic products are validated via:
Challenges and Optimization Strategies
-
Side Reactions : Dimerization of 1H-indole-3-carbaldehyde under acidic conditions reduces yields . Mitigated by dilute conditions (0.05 M) .
-
Catalyst Cost : Au@TiO<sub>2</sub> synthesis requires noble metals. Alternatives like Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub> are under investigation .
-
Scale-Up : Microflow systems face throughput limitations. Parallel reactor arrays address this .
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Schiff bases with varying substituents on the aromatic rings exhibit distinct physicochemical properties. Below is a comparative analysis based on evidence from analogous compounds:
Table 1: Physical Properties of Selected Schiff Bases
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase melting points due to enhanced intermolecular interactions (e.g., B6: 330–331°C vs. B4: 325–326°C) .
- Methoxy substitution : Improves solubility in polar solvents compared to halogenated analogs .
- Pyridinyl vs. phenyl substitution : The pyridinyl analog () shows higher nitrogen content (16.69%) and altered spectroscopic profiles due to aromatic heteroatoms .
Spectroscopic and Electronic Comparisons
Table 2: Spectroscopic Data of Selected Compounds
Key Observations :
- C=N Stretching : All compounds exhibit C=N stretches near 1635 cm⁻¹, confirming hydrazone formation .
- Methoxy group : A singlet at δ 3.80–3.82 ppm in ¹H-NMR is characteristic of the -OCH₃ group .
- Aromatic protons : Pyridinyl analogs show distinct downfield shifts (δ 7.65–7.58 ppm) compared to phenyl derivatives .
Biological Activity
The compound (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine is part of a broader class of indole derivatives, which are known for their diverse biological activities. Indole and its derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features an indole ring system, which is recognized for its ability to interact with various biological targets. The methoxy-substituted phenyl group enhances its lipophilicity and may influence its biological activity by affecting receptor binding affinities.
Antimicrobial Activity
Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) :
Anticancer Activity
Indole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. Certain synthesized compounds demonstrated significant antiproliferative activities against various cancer cell lines, indicating potential as anticancer agents.
- Cytotoxicity :
Mechanistic Insights
The mechanism of action for many indole derivatives involves interaction with multiple cellular pathways. For example, some studies suggest that these compounds may inhibit protein synthesis in bacteria by affecting ribosomal function, thereby contributing to their antimicrobial efficacy .
Study on Antimycobacterial Activity
A series of studies focused on the antimycobacterial activity of indole derivatives against Mycobacterium tuberculosis. Notably, one compound exhibited an MIC of 8.4 µM and demonstrated bactericidal activity with time-dependent characteristics, suggesting its potential as a lead compound for tuberculosis treatment .
Toxicity Assessments
In vitro toxicity assessments revealed that some indole derivatives were devoid of significant toxicity to mammalian cells (e.g., HepG2 and Vero cell lines), which is crucial for the development of safe therapeutic agents .
Summary of Findings
| Biological Activity | Observed Effects | MIC Values |
|---|---|---|
| Antimicrobial | Effective against S. aureus, MRSA, Candida albicans | 1 μg/mL (MRSA), 3.90 μg/mL (S. aureus) |
| Anticancer | Significant antiproliferative effects on cancer cell lines | Variable depending on derivative |
| Toxicity | Low toxicity in mammalian cell lines | Notable absence of genotoxicity in certain cases |
Q & A
Q. What are the common synthetic routes for (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine?
The compound is synthesized via Schiff base formation, where an indole-3-carbaldehyde derivative reacts with 3-methoxyaniline under reflux conditions. Typical methods involve dissolving the aldehyde and amine in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid (e.g., acetic acid) to facilitate imine bond formation. Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures product isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. SHELX software refines the crystallographic data, identifying bond angles, dihedral angles between the indole and methoxyphenyl moieties, and intermolecular interactions (e.g., π-π stacking) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Catalyst Screening : Transition metals (e.g., Cu(OAc)₂) may accelerate imine formation .
- Solvent Selection : Polar solvents (e.g., DMF) enhance solubility, while ethanol improves crystallinity .
- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product suppression .
- Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) resolves impurities .
Q. How are structural contradictions in spectral data resolved?
Discrepancies between experimental and theoretical data (e.g., NMR shifts) are addressed by:
- 2D NMR (COSY, HSQC) : Assigning proton-carbon correlations to confirm connectivity.
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .
- Cross-Technique Consistency : Aligning melting points, elemental analysis, and mass data .
Q. What strategies mitigate crystallization challenges for SCXRD analysis?
- Solvent Diffusion : Layering hexane over a DCM solution promotes slow crystal growth.
- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format for high-symmetry crystals .
- Cryoprotection : Flash-cooling crystals in liquid N₂ with cryoprotectants (e.g., glycerol) prevents lattice damage .
Q. How are structure-activity relationship (SAR) studies designed for bioactivity assessment?
- Analog Synthesis : Modifying substituents (e.g., methoxy position, indole methylation) to test antimicrobial or anticancer activity .
- In Vitro Assays : Dose-dependent cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) .
- Comparative Analysis : Benchmarking against derivatives like IABPI, which shares the indole-Schiff base scaffold .
Q. What computational methods predict biological targets?
- Molecular Docking : AutoDock Vina screens protein databases (e.g., PDB) to identify binding sites (e.g., tubulin or DNA topoisomerases) .
- MD Simulations : GROMACS models ligand-receptor stability over 100-ns trajectories, assessing hydrogen bonds and RMSD values .
Q. How are conflicting bioactivity results validated?
- Triangulation : Combining enzyme inhibition, cell viability, and apoptosis assays (e.g., Annexin V staining) .
- Mechanistic Studies : ROS generation measurement and Western blotting for apoptosis markers (e.g., caspase-3) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Parameter | Optimal Setting | Evidence Source |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | |
| Catalyst | Acetic acid (2 mol%) | |
| Temperature | 80°C, reflux | |
| Purification | Column chromatography (SiO₂) |
Q. Table 2: Spectral Data Benchmarks
| Technique | Key Peaks/Data | Evidence Source |
|---|---|---|
| 1H NMR (CDCl₃) | δ 8.3 (C=N), 3.8 (OCH₃) | |
| ESI-MS | [M+H]+ m/z = 279.2 | |
| Elemental Analysis | C: 69.3%, H: 5.1%, N: 10.0% |
Q. Table 3: Computational Parameters for Docking
| Software | Settings | Evidence Source |
|---|---|---|
| AutoDock Vina | Grid size: 25 ų, exhaustiveness: 20 | |
| GROMACS | OPLS-AA force field, 100 ns MD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
